1-[4-(6-Chloro-2-pyridinyl)piperazino]-3-phenyl-2-propen-1-one
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Overview
Description
1-[4-(6-Chloro-2-pyridinyl)piperazino]-3-phenyl-2-propen-1-one is a chemical compound with a complex structure that includes a piperazine ring, a pyridine ring, and a propenone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(6-Chloro-2-pyridinyl)piperazino]-3-phenyl-2-propen-1-one typically involves the reaction of 6-chloro-2-pyridine with piperazine, followed by the addition of a phenylpropenone group. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or copper iodide to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[4-(6-Chloro-2-pyridinyl)piperazino]-3-phenyl-2-propen-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
1-[4-(6-Chloro-2-pyridinyl)piperazino]-3-phenyl-2-propen-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(6-Chloro-2-pyridinyl)piperazino]-3-phenyl-2-propen-1-one involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(6-Chloro-4-methyl-2-pyridinyl)piperazino]-3-phenyl-2-propen-1-one
- 1-[4-(6-Chloro-2-pyridinyl)piperazino]-3-phenyl-2-buten-1-one
- 1-[4-(6-Chloro-2-pyridinyl)piperazino]-3-phenyl-2-pent-1-one
Uniqueness
1-[4-(6-Chloro-2-pyridinyl)piperazino]-3-phenyl-2-propen-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H18ClN3O |
---|---|
Molecular Weight |
327.8 g/mol |
IUPAC Name |
(E)-1-[4-(6-chloropyridin-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C18H18ClN3O/c19-16-7-4-8-17(20-16)21-11-13-22(14-12-21)18(23)10-9-15-5-2-1-3-6-15/h1-10H,11-14H2/b10-9+ |
InChI Key |
YNTFCSYNOLTOOA-MDZDMXLPSA-N |
Isomeric SMILES |
C1CN(CCN1C2=NC(=CC=C2)Cl)C(=O)/C=C/C3=CC=CC=C3 |
Canonical SMILES |
C1CN(CCN1C2=NC(=CC=C2)Cl)C(=O)C=CC3=CC=CC=C3 |
Origin of Product |
United States |
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